2,3,4,5,6-Pentafluorobenzamide

Analytical Chemistry Gas Chromatography Derivatization

This is a fully fluorinated benzamide building block. Choose it for unmatched sensitivity in GC-ECD amine derivatization or for its validated role as a HDAC6 inhibitor scaffold (PDB ID: 8D9C). Its unique C-H activation enables greener synthesis. Do not substitute with lesser fluorinated analogs.

Molecular Formula C7H2F5NO
Molecular Weight 211.09 g/mol
CAS No. 652-31-3
Cat. No. B1217856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorobenzamide
CAS652-31-3
Synonymspentafluorobenzamide
Molecular FormulaC7H2F5NO
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N
InChIInChI=1S/C7H2F5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14)
InChIKeyWPWWHXPRJFDTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3): Technical Profile for Procurement and Research


2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3) is a perfluorinated aromatic amide with the molecular formula C₇H₂F₅NO and a molecular weight of 211.09 g/mol [1]. It is characterized by a benzene ring fully substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions, and an amide functional group . This high degree of fluorination confers distinct physicochemical properties, including enhanced thermal stability and unique electronic characteristics due to the strong electron-withdrawing nature of the fluorine atoms [2]. It is commonly used as a synthetic building block and analytical derivatization reagent [3].

2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3): Why Class-Level Substitution is Inadequate


Substituting 2,3,4,5,6-Pentafluorobenzamide with a generic or less fluorinated benzamide derivative is not a straightforward interchange and carries significant risks to experimental reproducibility and performance. The complete pentafluoro-substitution pattern creates a unique electronic environment that profoundly affects both reactivity and molecular recognition [1]. For instance, its performance as an analytical derivatizing agent or a synthetic directing group is not matched by mono-, di-, or even tetra-fluorinated analogs, nor by other perfluorinated acylation reagents like heptafluorobutyramide [2]. Furthermore, the specific dihedral angle (43.56°) between the amide and the perfluorinated ring dictates a distinct hydrogen-bonding network, leading to a crystalline packing arrangement that can differ substantially from other benzamides, which has direct implications for solid-state properties and formulation [1]. The quantitative evidence below demonstrates why this specific compound must be prioritized for particular applications.

2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3): Quantifiable Evidence of Differentiation for Scientific Selection


Superior Electron-Capture Detection (ECD) Sensitivity as a Derivatization Agent for Primary Amines

In a direct head-to-head comparison, the pentafluorobenzamide (PFBO) derivative of primary amines consistently demonstrated superior sensitivity in electron-capture detection (ECD) compared to derivatives formed with other common perfluorinated reagents. A comparative study established that the order of ECD sensitivity for primary amine derivatives is PFBO > pentafluorobenzylidine > heptafluorobutyramide (HFB) [1].

Analytical Chemistry Gas Chromatography Derivatization

Unique Catalytic Directing Group Enabling Air as Sole Oxidant in C–H Olefination

The use of an N-pentafluorophenyl benzamide directing group, derived from 2,3,4,5,6-pentafluorobenzamide, is uniquely capable of facilitating a Rh(III)-catalyzed C–H olefination reaction using air as the sole terminal oxidant. This is in contrast to the vast majority of similar Rh(III)-catalyzed C–H activation reactions, which require stoichiometric chemical oxidants [1].

Organometallic Chemistry Catalysis Green Chemistry

Confirmed Binding to HDAC6 Catalytic Domain for Inhibitor Design

Derivatives of 2,3,4,5,6-pentafluorobenzamide have been co-crystallized with the catalytic domain 2 of Danio rerio histone deacetylase 6 (HDAC6). The crystal structure (PDB ID: 8D9C) confirms the binding mode of the 2,3,4,5,6-pentafluoro-N-hydroxybenzamide scaffold within the enzyme's active site [1]. This structural confirmation validates the pentafluorophenyl moiety as a privileged scaffold for targeting the HDAC6 isoform.

Medicinal Chemistry Epigenetics Structural Biology

Versatile Dual-Mode HPLC Stationary Phase (Reversed-Phase and HILIC)

A pentafluorobenzamide stationary phase exhibits unique versatility by performing effectively in both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) modes. This dual-mode capability was demonstrated by successfully separating nucleosides and antihypertensive drugs under HILIC conditions, and pesticides and benzodiazepines under RPLC conditions [1].

Chromatography Separation Science Analytical Chemistry

Defined Solid-State Conformation and Crystal Packing for Reproducible Material Handling

Single-crystal X-ray diffraction analysis reveals that 2,3,4,5,6-pentafluorobenzamide adopts a specific, non-planar conformation with a dihedral angle of 43.56° between the amide group and the pentafluorophenyl ring [1]. The molecules assemble via a defined N—H···O=C hydrogen bonding network into a two-dimensional sheet, generating cyclic (8) and chain C(4) motifs [1].

Crystallography Solid-State Chemistry Formulation Science

2,3,4,5,6-Pentafluorobenzamide (CAS 652-31-3): Validated Application Scenarios for Scientific and Industrial Users


High-Sensitivity GC-ECD Analysis of Trace Amines in Complex Matrices

In analytical toxicology, food safety, and environmental monitoring, the accurate quantification of primary amines at trace levels is paramount. This compound is the preferred derivatization reagent for achieving maximal electron-capture detection (ECD) sensitivity. As demonstrated by Matin and Rowland (1972), pentafluorobenzamide derivatives provide superior ECD response compared to other perfluorinated acylation reagents like heptafluorobutyramide [4]. This translates directly to lower limits of detection and more reliable quantification of target analytes in complex biological or environmental samples where analyte concentrations are often extremely low. Analysts should prioritize this reagent when maximum sensitivity from GC-ECD is required for primary amines.

Development of Greener, Atom-Economical C–H Functionalization Reactions

Researchers in synthetic organic chemistry seeking to develop more sustainable and cost-effective C–H activation methodologies should consider the N-pentafluorophenyl benzamide moiety. Its unique ability to enable Rh(III)-catalyzed olefination with air as the sole oxidant, without the need for stoichiometric co-oxidants, directly addresses key green chemistry principles [4]. This property reduces waste and simplifies reaction workup, offering a more practical route for the late-stage functionalization of complex molecules in both academic and industrial research settings.

Structure-Based Design of Isoform-Selective HDAC6 Inhibitors

For medicinal chemistry projects targeting histone deacetylase 6 (HDAC6), the pentafluorobenzamide scaffold offers a validated, structurally characterized starting point. The availability of a high-resolution co-crystal structure (PDB ID: 8D9C) of a pentafluorobenzamide derivative bound to the HDAC6 catalytic domain provides atomic-level insight into the binding mode [4]. This structural information is invaluable for guiding rational design efforts to improve potency and selectivity, thereby accelerating the hit-to-lead optimization process for novel epigenetic therapeutics.

Method Development for Challenging HPLC Separations Requiring Dual Retention Mechanisms

In analytical development laboratories facing challenging separations where analytes exhibit a wide range of polarities, a pentafluorobenzamide-based HPLC column offers a unique solution. The stationary phase can be operated in both reversed-phase (RP) and hydrophilic interaction (HILIC) modes, providing versatile retention mechanisms [4]. This allows a single column to be used for separating highly polar compounds like nucleosides under HILIC and more hydrophobic compounds like pesticides under RP conditions, potentially streamlining method development and reducing the need for multiple specialized columns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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